

# Technical Support Center: Carboxyamidotriazole Orotate (CTO) Phase I Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Carboxyamidotriazole Orotate**

Cat. No.: **B1684363**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of **Carboxyamidotriazole Orotate** (CTO) observed in phase I clinical trials. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary mechanism of action of **Carboxyamidotriazole Orotate** (CTO)?

**A1:** **Carboxyamidotriazole Orotate** (CTO) is the orotate salt of Carboxyamidotriazole (CAI). Its primary mechanism of action is the inhibition of non-voltage-operated calcium channels. This inhibition blocks both the influx of extracellular calcium ( $\text{Ca}^{2+}$ ) into cells and the release of  $\text{Ca}^{2+}$  from intracellular stores, thereby disrupting calcium channel-mediated signal transduction.<sup>[1]</sup> This disruption modulates multiple downstream signaling pathways involved in cell proliferation, angiogenesis, and invasion, including VEGF and PI3K signaling.<sup>[1]</sup>

**Q2:** What is the established Maximum Tolerated Dose (MTD) for CTO as a monotherapy?

**A2:** In a phase I trial involving patients with advanced solid tumors (NCT01107522), the Maximum Tolerated Dose (MTD) for CTO monotherapy was determined to be  $427 \text{ mg/m}^2/\text{day}$ .<sup>[2]</sup>

Q3: What are the primary Dose-Limiting Toxicities (DLTs) observed with CTO monotherapy?

A3: The primary dose-limiting toxicity (DLT) identified in the phase I monotherapy trial (NCT01107522) was Grade 3 fatigue, which occurred at the 427 mg/m<sup>2</sup>/day dose level.[\[2\]](#) Another DLT of grade 3 creatine kinase elevation was observed in one patient at the 555 mg/m<sup>2</sup> dose level.

Q4: What DLTs have been observed when CTO is used in combination with other agents?

A4: In a phase 1 trial of CTO in combination with bevacizumab for recurrent malignant glioma, a dose-limiting toxicity of Grade 3 fatigue and hypertension was observed in one of three patients at a CTO dose of 293 mg/m<sup>2</sup>/day.[\[3\]](#)

Q5: What were the most common non-dose-limiting adverse events reported in CTO phase I trials?

A5: The most frequently reported non-dose-limiting adverse events (Grade 1 and 2) in the monotherapy trial were fatigue, nausea, vomiting, and dizziness. In a combination trial with temozolomide, the most common treatment-related adverse events were fatigue, nausea, constipation, and hypophosphatemia.[\[4\]](#)

## Troubleshooting Guides

Issue: Unexpectedly high levels of fatigue observed in an animal model at a dose equivalent lower than the established MTD.

- Possible Cause 1: Species-specific differences in metabolism and toxicity. Pharmacokinetic and pharmacodynamic profiles can vary significantly between species.
  - Troubleshooting Step: Conduct a thorough literature review of CTO or CAI studies in the specific animal model being used. If data is unavailable, consider a pilot dose-escalation study in that model to establish a tolerable dose range.
- Possible Cause 2: Formulation or vehicle effects. The formulation and vehicle used to administer CTO can impact its bioavailability and toxicity profile.

- Troubleshooting Step: Ensure the formulation and vehicle are consistent with those used in the cited clinical trials. If a different formulation is necessary, its impact on CTO's properties should be characterized.
- Possible Cause 3: Confounding factors in the experimental model. Underlying health conditions or co-administered substances in the animal model could potentiate the toxic effects of CTO.
  - Troubleshooting Step: Review the health status of the animals and any other substances they are receiving. Consider a control group receiving only the vehicle to isolate the effects of CTO.

Issue: Difficulty in correlating in vitro IC50 values with in vivo efficacy and toxicity.

- Possible Cause: Discrepancy between in vitro and in vivo drug exposure. The concentration of CTO that reaches the tumor tissue in vivo can be influenced by factors such as protein binding, metabolism, and tumor perfusion, which are not fully replicated in in vitro models.
- Troubleshooting Step: Whenever possible, measure the plasma and tumor concentrations of CTO in the animal model to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This can help bridge the gap between in vitro and in vivo findings. The metabolite of CTO, CAI, has a half-life of approximately 55 hours, and steady-state plasma levels are achieved by day 12.[\[2\]](#)

## Data Presentation

Table 1: Dose-Limiting Toxicities of **Carboxyamidotriazole Orotate** (CTO) in Phase I Monotherapy Trial (NCT01107522)

| Dose Level (mg/m <sup>2</sup> /day) | Number of Patients | DLTs Observed | Nature of DLT                     |
|-------------------------------------|--------------------|---------------|-----------------------------------|
| 219                                 | Not specified      | 1             | Grade 3 Fatigue                   |
| 427                                 | Not specified      | 1             | Grade 3 Fatigue                   |
| 555                                 | Not specified      | 1             | Grade 3 Creatine Kinase Elevation |

Data synthesized from available publications on the NCT01107522 trial. The exact number of patients per cohort was not consistently available in the reviewed literature.

Table 2: Selected Grade 3 Treatment-Related Adverse Events in CTO Monotherapy Trial (NCT01107522)

| Adverse Event                                    | Percentage of Patients |
|--------------------------------------------------|------------------------|
| Fatigue                                          | 5.0%                   |
| Diarrhea                                         | 2.5%                   |
| Lymphopenia                                      | 2.5%                   |
| Transient Creatine Phosphokinase (CPK) elevation | 2.5%                   |

Forty-four patients were evaluable for safety. No Grade 4 or 5 toxicities were reported.[\[2\]](#)

Table 3: Dose-Limiting Toxicities of **Carboxyamidotriazole Orotate** (CTO) in Combination with Bevacizumab

| CTO Dose Level (mg/m <sup>2</sup> /day) | Number of Patients in Cohort | DLTs Observed | Nature of DLT                    |
|-----------------------------------------|------------------------------|---------------|----------------------------------|
| 293                                     | 3                            | 1             | Grade 3 Fatigue and Hypertension |

Data from a phase 1 trial in patients with recurrent malignant glioma post-bevacizumab failure.  
[\[3\]](#)

## Experimental Protocols

Protocol: Phase I Monotherapy Dose-Escalation Study of CTO in Advanced Solid Tumors (Adapted from NCT01107522)

- Study Design: A standard 3+3 Phase I dose-escalation design was employed.[\[2\]](#)

- Patient Population: Eligible patients had advanced or metastatic treatment-refractory solid tumors with adequate organ function.
- Dosing Schedule: CTO was administered orally once daily. The starting dose was 50 mg/m<sup>2</sup>/day, with subsequent cohorts receiving dose escalations of 30% to 100%.[\[2\]](#)
- DLT Definition: A Dose-Limiting Toxicity was defined as any of the following adverse events occurring within the first cycle of treatment and considered at least possibly related to the study drug:
  - Grade 3 or higher non-hematologic toxicity (excluding alopecia, and nausea/vomiting or diarrhea that is controlled with maximal medical therapy).
  - Grade 4 neutropenia lasting more than 5 days.
  - Grade 3 febrile neutropenia.
  - Grade 4 thrombocytopenia.
- Toxicity Assessment: The severity of adverse events was graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.[\[2\]](#)

## Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: CTO inhibits calcium channels, disrupting downstream signaling pathways.

[Click to download full resolution via product page](#)

Caption: Standard 3+3 dose-escalation design for CTO phase I trials.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT-48: A PHASE 1 TRIAL OF CARBOXYAMIDOTRIAZOLE OROTADE (CTO) IN COMBINATION WITH BEVACIZUMAB FOR ADULT PATIENTS WITH RECURRENT MALIGNANT GLIOMA POST-BEVACIZUMAB FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter Phase IB Trial of Carboxyamidotriazole Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Carboxyamidotriazole Orotate (CTO) Phase I Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684363#dose-limiting-toxicities-of-carboxyamidotriazole-orotate-in-phase-i-trials]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)